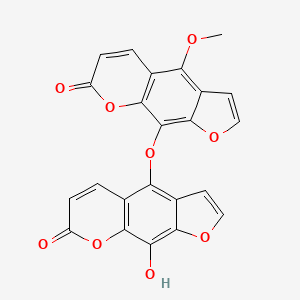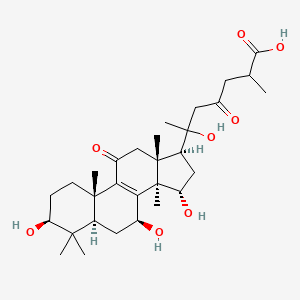![molecular formula C9H10O3 B562245 Methyl 4-Methoxy-[7-13C]-benzoate CAS No. 93627-95-3](/img/structure/B562245.png)
Methyl 4-Methoxy-[7-13C]-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Methoxy-[7-13C]-benzoate is a carbon-13 labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methoxy group is attached to the benzene ring. The carbon-13 isotope labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies, allowing researchers to trace and analyze molecular interactions and transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methoxy-[7-13C]-benzoate typically involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The carbon-13 labeling is introduced by using methanol enriched with carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The carbon-13 enriched methanol is a critical component, and its availability and cost can influence the overall production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-[7-13C]-benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 4-methoxybenzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-methoxybenzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products
Oxidation: 4-Methoxybenzoic acid
Reduction: 4-Methoxybenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-Methoxy-[7-13C]-benzoate is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and interactions in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-[7-13C]-benzoate is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to monitor the behavior of the compound in various chemical and biological environments. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Methoxybenzoate: Similar structure but without the carbon-13 labeling.
Methyl 4-Hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group.
Methyl 4-Nitrobenzoate: Contains a nitro group instead of a methoxy group.
Uniqueness
Methyl 4-Methoxy-[7-13C]-benzoate is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy studies. This labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3/i9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAANNODHTRB-QBZHADDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13C](=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662105 |
Source


|
| Record name | Methyl 4-methoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93627-95-3 |
Source


|
| Record name | Methyl 4-methoxy(alpha-~13~C)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
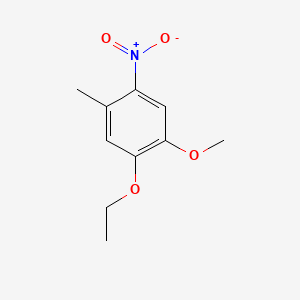
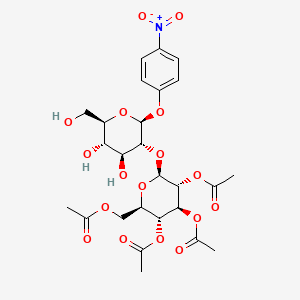
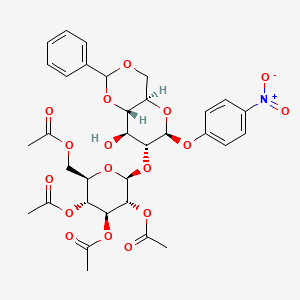
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
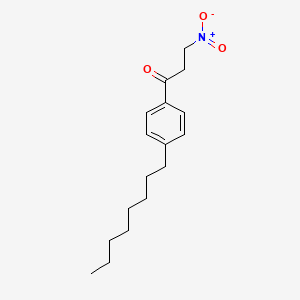
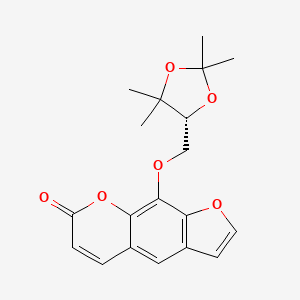
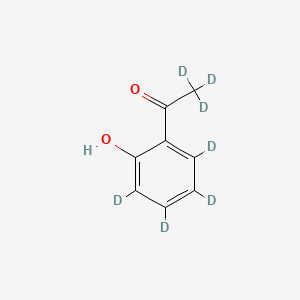
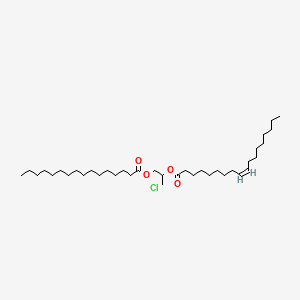
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
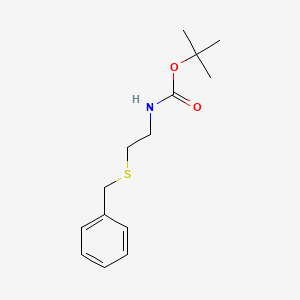
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
